molecular formula C16H14BrClN2O2 B3868184 2-(4-bromophenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]propanehydrazide

2-(4-bromophenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]propanehydrazide

Cat. No.: B3868184
M. Wt: 381.6 g/mol
InChI Key: MOFPJVOJSRKMRP-VXLYETTFSA-N
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Description

2-(4-bromophenoxy)-N’-[(E)-(4-chlorophenyl)methylidene]propanehydrazide is an organic compound with potential applications in various scientific fields. It is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-(4-bromophenoxy)-N’-[(E)-(4-chlorophenyl)methylidene]propanehydrazide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-bromophenol and 4-chlorobenzaldehyde.

    Formation of Intermediate: 4-bromophenol reacts with an appropriate alkylating agent to form 4-bromophenoxyalkane. This intermediate is then reacted with hydrazine hydrate to form the hydrazide.

    Condensation Reaction: The hydrazide intermediate undergoes a condensation reaction with 4-chlorobenzaldehyde under acidic or basic conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(4-bromophenoxy)-N’-[(E)-(4-chlorophenyl)methylidene]propanehydrazide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

2-(4-bromophenoxy)-N’-[(E)-(4-chlorophenyl)methylidene]propanehydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N’-[(E)-(4-chlorophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar compounds to 2-(4-bromophenoxy)-N’-[(E)-(4-chlorophenyl)methylidene]propanehydrazide include:

    2-(4-bromophenoxy)ethanol: This compound shares the bromophenoxy group but differs in its overall structure and properties.

    4-(4-bromophenoxy)benzoic acid: Another related compound with a bromophenoxy group, but with different functional groups and applications.

The uniqueness of 2-(4-bromophenoxy)-N’-[(E)-(4-chlorophenyl)methylidene]propanehydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-[(E)-(4-chlorophenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN2O2/c1-11(22-15-8-4-13(17)5-9-15)16(21)20-19-10-12-2-6-14(18)7-3-12/h2-11H,1H3,(H,20,21)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFPJVOJSRKMRP-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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